Cas no 2587-81-7 (Acetoxytriethyllead(IV))

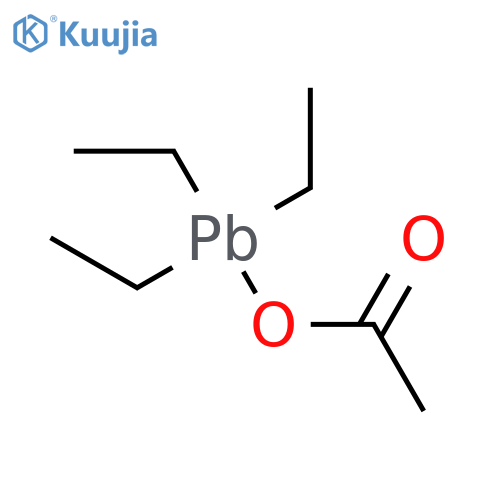

Acetoxytriethyllead(IV) structure

商品名:Acetoxytriethyllead(IV)

Acetoxytriethyllead(IV) 化学的及び物理的性質

名前と識別子

-

- Acetoxytriethyllead(IV)

- Acetoxytriethylplumbane

- ACETOXYTRIETHYLLEAD

- triethylplumbyl acetate

- Acetoxy-triaethyl-blei

- Acetoxy-triaethyl-plumban

- Lead,acetoxytriethyl

- Plumbane,acetoxytriethyl

- Triaethylbleiacetat

- Triethylbleiacetat

- Triethyllead acetate

- Lead,acetoxytriethyl- (7CI)

- Plumbane, (acetyloxy)triethyl- (9CI)

- Plumbane,acetoxytriethyl- (8CI)

- Triethyllead acetate (6CI)

- NSC 102508

- ACETOXYTRIETHYLLEAD(IV)97

- Plumbane, acetoxytriethyl-

- UNII-EQ8AH752IZ

- 2587-81-7

- AI3-52039

- (Acetyloxy)triethylplumbane

- EQ8AH752IZ

- NSC-102508

- Lead, acetoxytriethyl-

- WLN: 1VO-PB-2&2&2

- NSC102508

- Plumbane, (acetyloxy)triethyl-

- DTXSID20180515

- ACETIC ACID, TRIETHYLPLUMBYL ESTER

- DTXCID60103006

- 624-392-3

-

- インチ: 1S/C2H4O2.3C2H5.Pb/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1

- InChIKey: ZFNWDVUSZNZYLD-UHFFFAOYSA-M

- ほほえんだ: C(O[Pb](CC)(CC)CC)(=O)C

計算された属性

- せいみつぶんしりょう: 354.10700

- どういたいしつりょう: 354.107

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 155 ºC

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 26.30000

- LogP: 2.55470

- ようかいせい: 未確定

Acetoxytriethyllead(IV) セキュリティ情報

- 危険物輸送番号:UN 2811

- WGKドイツ:3

- 危険カテゴリコード: R61;R26/27/28;R33;R50/53;R62

- セキュリティの説明: S53;S60;S45;S61

- RTECS番号:TP3922000

-

危険物標識:

- リスク用語:R61; R26/27/28; R33; R50/53; R62

- セキュリティ用語:S53;S60;S45;S61

Acetoxytriethyllead(IV) 税関データ

- 税関コード:2915299090

- 税関データ:

中国税関コード:

2915299090概要:

HS:2915299090他の酢酸エステル税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)付加価値税:17.0%最恵国関税:5.5% 一般関税:50.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

29152999090酢酸塩。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:50.0%

Acetoxytriethyllead(IV) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-227207-10g |

Acetoxytriethyllead(IV), |

2587-81-7 | 10g |

¥2091.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-227207-10 g |

Acetoxytriethyllead(IV), |

2587-81-7 | 10g |

¥2,091.00 | 2023-07-11 |

Acetoxytriethyllead(IV) 関連文献

-

Yoshimi Sueishi,Daisuke Yoshioka,Chiharu Yoshioka,Shunzo Yamamoto,Yashige Kotake Org. Biomol. Chem. 2006 004 896

-

W. N. Aldridge,B. W. Street Analyst 1981 106 60

2587-81-7 (Acetoxytriethyllead(IV)) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬